molecular formula C20H19N B8579879 [1,1'-Biphenyl]-4-amine, N-(3,4-dimethylphenyl)- CAS No. 201283-64-9

[1,1'-Biphenyl]-4-amine, N-(3,4-dimethylphenyl)-

Cat. No. B8579879
M. Wt: 273.4 g/mol
InChI Key: BXUAFUUORXLPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05705697

Procedure details

In a 1 liter round bottomed flask equipped with a mechanical stirrer and fitted with a Dean-Stark trap under a reflux condenser were placed 166.48 grams (1.02 mole) of N-(3,4-dimethylphenyl)acetamide, 233.1 gram (1.02 mole) of 4-bromobiphenyl, 7.5 grams (0.03 mole) of cupric sulfate pentahydrate, 165.86 grams (1.2 moles) of potassium carbonate, and 20 milliliters of tridecane solvent. The resulting reaction mixture was then heated rapidly over a period of about thirty minutes to a temperature of 230° C. (Centigrade) and allowed to proceed for 14 hours at this temperature. The reaction was then allowed to cool to 80° C. and 800 milliliters of denatured alcohol and 165.5 grams (2.95 moles) of flake potassium hydroxide were added. The reaction mixture was then reheated to reflux for 3 hours to complete the amide hydrolysis. The reaction mixture was then cooled to room temperature, about 25° C., and added rapidly to 2 liters of deionized water to provoke precipitation. The intermediate product was filtered and washed liberally with deionized water. The resulting wet cake was taken up in 1 liter of hot isooctane and water was removed by azeotropic distillation. The intermediate product was decolorized by adding 45 grams of Alcoa CG-20 alumina and stirring at reflux for 3 hours. The intermediate product was then recrystallized on cooling to room temperature and was isolated by vacuum filtration. An off-white powder of weight 202.2 grams (74 percent) resulted, suitable for use in the following Example II reaction. Purity of this intermediate product was about 97 to about 99.5 percent as determined by high performance liquid chromatography.
Quantity
166.48 g
Type
reactant
Reaction Step One
Quantity
233.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric sulfate pentahydrate
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
165.86 g
Type
reactant
Reaction Step Four
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
165.5 g
Type
reactant
Reaction Step Seven
[Compound]
Name
denatured alcohol
Quantity
800 mL
Type
solvent
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=O)[CH3:11])[CH:5]=[CH:6][C:7]=1[CH3:8].Br[C:14]1[CH:19]=[CH:18][C:17]([C:20]2[CH:25]=CC=[CH:22][CH:21]=2)=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>CCCCCCCCCCCCC.O>[CH3:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:11]=[CH:25][C:20]([C:17]3[CH:18]=[CH:19][CH:14]=[CH:15][CH:16]=3)=[CH:21][CH:22]=2)[CH:5]=[CH:6][C:7]=1[CH3:8] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
166.48 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)NC(C)=O
Step Two
Name
Quantity
233.1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=CC=C1
Step Three
Name
cupric sulfate pentahydrate
Quantity
7.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
165.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCCCCCCCCC
Step Seven
Name
Quantity
165.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
denatured alcohol
Quantity
800 mL
Type
solvent
Smiles
Step Eight
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 liter round bottomed flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
fitted with a Dean-Stark trap under a reflux condenser
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature, about 25° C.
CUSTOM
Type
CUSTOM
Details
precipitation
FILTRATION
Type
FILTRATION
Details
The intermediate product was filtered
WASH
Type
WASH
Details
washed liberally with deionized water
CUSTOM
Type
CUSTOM
Details
water was removed by azeotropic distillation
ADDITION
Type
ADDITION
Details
by adding 45 grams of Alcoa CG-20 alumina
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The intermediate product was then recrystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling to room temperature
CUSTOM
Type
CUSTOM
Details
was isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
An off-white powder of weight 202.2 grams (74 percent) resulted, suitable for use in the following Example II reaction

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
CC=1C=C(C=CC1C)NC1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.